2-Ethyl-5-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one
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Overview
Description
2-Ethyl-5-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines elements of imidazole and beta-carboline frameworks, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Cyclization: The intermediate product undergoes cyclization to form the beta-carboline framework.
Thioxo group introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the heterocyclic framework.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-Ethyl-5-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one: Unique due to its combined imidazole and beta-carboline structure.
Thiazoles: Similar in having sulfur-containing heterocycles but differ in their biological activities and applications.
Imidazoles: Share the imidazole ring but lack the beta-carboline framework.
Uniqueness
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N3OS |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
13-ethyl-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
InChI |
InChI=1S/C21H19N3OS/c1-2-23-20(25)17-12-15-14-10-6-7-11-16(14)22-18(15)19(24(17)21(23)26)13-8-4-3-5-9-13/h3-11,17,19,22H,2,12H2,1H3 |
InChI Key |
LEILCFKTZPRPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2CC3=C(C(N2C1=S)C4=CC=CC=C4)NC5=CC=CC=C35 |
Origin of Product |
United States |
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